5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid
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Overview
Description
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H7FO3 It is characterized by the presence of a furan ring substituted with a carboxylic acid group and an ethynyl group attached to a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid typically involves the coupling of a furan derivative with a fluorophenylacetylene. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out at elevated temperatures, typically around 60-80°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the fluorophenyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan or fluorophenyl derivatives.
Scientific Research Applications
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorophenyl moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Chlorophenyl)ethynyl)furan-2-carboxylic acid
- 5-((2-Bromophenyl)ethynyl)furan-2-carboxylic acid
- 5-((2-Methylphenyl)ethynyl)furan-2-carboxylic acid
Uniqueness
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to interact with biological membranes and targets. Additionally, the ethynyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFORKGBDVLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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